
3,3-dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound might involve the use of 1,2,3,4-tetrahydroisoquinoline analogs . These analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The synthetic strategies for constructing the core scaffold of these analogs have been discussed in various studies .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given its composition. It includes a tosyl group (CH3C6H4SO2), often abbreviated as Ts or Tos , and a 1,2,3,4-tetrahydroquinolin-6-yl group . These groups are part of larger structures that contribute to the compound’s overall properties and functions.科学的研究の応用
Synthesis and Reactivity:
- Evans et al. (1987) investigated the reactions of 3,4-dihydroisoquinoline N-oxide with various ketenes. They synthesized 3,3-dimethyl-1,2,3,4-tetrahydroquinoline, although converting this compound into a nitrone was unsuccessful (Evans et al., 1987).
- Sokol et al. (2004) synthesized metal complexes using 3,3-dimethyl-1-N-phenylimino-1,2,3,4-tetrahydroisoquinoline and its derivatives, and analyzed their structures using X-ray diffraction and spectroscopies (Sokol et al., 2004).
Chemical Properties and Reactions:
- Williamson and Ward (2005) explored the reactivity of the double bond in 6-substituted-2,2-dimethyl-1,2-dihydroquinolines, demonstrating various chemical transformations that can be applied to similar compounds (Williamson & Ward, 2005).
- Berger and Kerly (1993) studied the cyclization of N-tert-butoxycarbonyl-2-allylaniline derivatives, which are structurally related to 3,3-dimethyl-tetrahydroquinolines, providing insights into the cyclization processes of similar compounds (Berger & Kerly, 1993).
Application in Synthesis of Bioactive Compounds:
- Bunce et al. (2013) described the synthesis of tetrahydroquinolines with gem-dimethyl substituents at C4, highlighting their potential in the treatment of type-2 diabetes, indicating a pathway for synthesizing similar bioactive structures (Bunce et al., 2013).
Novel Synthetic Methods:
- Dong et al. (2012) presented a method for the mild and regiospecific synthesis of 1-aryl-3,4-dihydroisoquinolines, which could be relevant for compounds like 3,3-dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide (Dong et al., 2012).
Chemical Structure and Tautomeric Studies:
- Davydov et al. (1993) synthesized 3,3-dimethyl-1-(4′,4′-dimethyl-2′,6′-dioxocyclohex-1′-yl)-3,4-dihydroisoquinolines and analyzed their crystal and molecular structures, providing a foundation for understanding the structural aspects of similar compounds (Davydov et al., 1993).
将来の方向性
The future directions for research on this compound could include further exploration of its biological activities, development of novel synthetic strategies, and investigation of its mechanism of action . This compound could also be studied for potential applications in medicinal chemistry and drug development.
特性
IUPAC Name |
3,3-dimethyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-16-7-10-19(11-8-16)28(26,27)24-13-5-6-17-14-18(9-12-20(17)24)23-21(25)15-22(2,3)4/h7-12,14H,5-6,13,15H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEZEAJKYMIZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

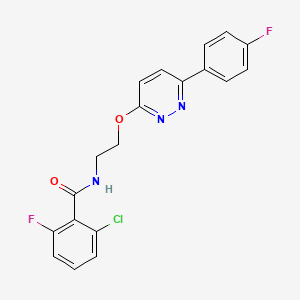
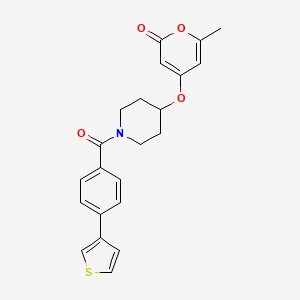
![5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2801163.png)
![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2801164.png)
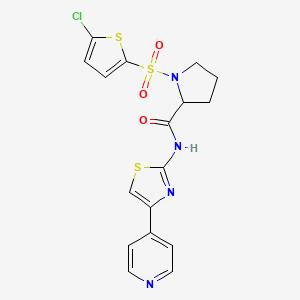
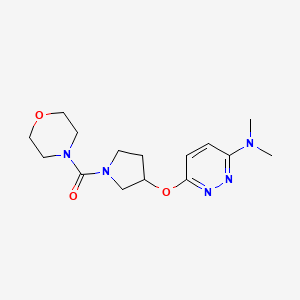
![N-benzyl-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2801170.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2801172.png)

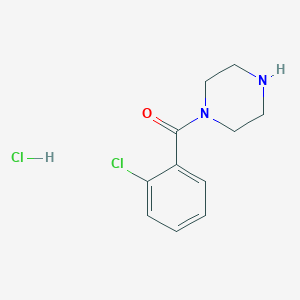
![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2801175.png)
![N-[(4-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide](/img/structure/B2801178.png)
![2-[8-(2-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2801179.png)
